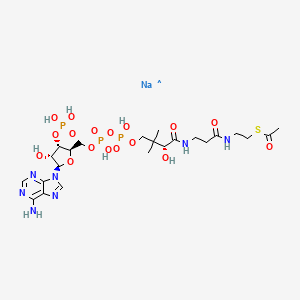
Acetyl-Coenzyme A (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl-Coenzyme A (sodium salt) is a pivotal molecule in biological systems. It serves as a source of carbon for the Krebs cycle, the synthesis of fatty acids, and isoprenoid-based protein modifications . It also acts as an intermediate in the oxidation of fatty acids and amino acids and is formed by the oxidative decarboxylation of pyruvate in mitochondria . This compound is essential for various enzymatic acetyl transfer reactions and is a key precursor in lipid biosynthesis .
Preparation Methods
Acetyl-Coenzyme A (sodium salt) can be synthesized through several methods. One common method involves the oxidative decarboxylation of pyruvate in mitochondria . Another method includes the oxidation of long-chain fatty acids or the oxidative degradation of certain amino acids . Industrial production often involves the use of acetyl phosphate and phosphotransacetylase, followed by purification through ion exchange chromatography .
Chemical Reactions Analysis
Acetyl-Coenzyme A (sodium salt) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form acetyl groups that enter the Krebs cycle.
Reduction: It can be reduced in certain biochemical pathways.
Substitution: It participates in acetyl transfer reactions where the acetyl group is transferred to other molecules.
Common reagents used in these reactions include pyruvate, long-chain fatty acids, and certain amino acids . The major products formed from these reactions are acetyl groups, which are crucial for energy production and biosynthesis .
Scientific Research Applications
Acetyl-Coenzyme A (sodium salt) has numerous scientific research applications:
Mechanism of Action
Acetyl-Coenzyme A (sodium salt) exerts its effects by serving as a carrier of acyl groups in enzymatic acetyl transfer reactions . It is formed by the oxidative decarboxylation of pyruvate in mitochondria and participates in the Krebs cycle . It also acts as a precursor for the synthesis of fatty acids and the neurotransmitter acetylcholine . The molecular targets and pathways involved include pyruvate carboxylase, acetyltransferases, and acyltransferases .
Comparison with Similar Compounds
Acetyl-Coenzyme A (sodium salt) can be compared with other similar compounds such as:
Succinyl-Coenzyme A: Involved in the Krebs cycle and the synthesis of heme.
Malonyl-Coenzyme A: Plays a role in fatty acid synthesis.
Propionyl-Coenzyme A: Participates in the metabolism of certain amino acids and fatty acids.
What sets Acetyl-Coenzyme A (sodium salt) apart is its central role in both the Krebs cycle and lipid biosynthesis, making it a crucial molecule in energy production and metabolic regulation .
Properties
Molecular Formula |
C23H38N7NaO17P3S |
|---|---|
Molecular Weight |
832.6 g/mol |
InChI |
InChI=1S/C23H38N7O17P3S.Na/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);/t13-,16-,17-,18+,22-;/m1./s1 |
InChI Key |
XGCDESRMLMCTPI-QJBWUGSNSA-N |
Isomeric SMILES |
CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na] |
Canonical SMILES |
CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















